molecular formula C25H22N4O4 B11565905 4-[(E)-(2-{[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate

4-[(E)-(2-{[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate

Cat. No.: B11565905
M. Wt: 442.5 g/mol
InChI Key: KCEINPXKTWXESL-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-(2-{[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyridine ring, a cyano group, and a benzoate ester, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:

    Formation of the pyridine derivative: This involves the reaction of 3-cyano-4,6-dimethylpyridine with appropriate reagents to introduce the oxyacetyl group.

    Hydrazone formation: The oxyacetyl derivative is then reacted with hydrazine to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate undergoes a condensation reaction with 4-formylphenyl 3-methylbenzoate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-{[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-[(E)-(2-{[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(2-{[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetyl}hydrazinylidene)methyl]phenyl benzoate
  • 4-[(E)-(2-{[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetyl}hydrazinylidene)methyl]phenyl 4-methylbenzoate

Uniqueness

The uniqueness of 4-[(E)-(2-{[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H22N4O4

Molecular Weight

442.5 g/mol

IUPAC Name

[4-[(E)-[[2-(3-cyano-4,6-dimethylpyridin-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C25H22N4O4/c1-16-5-4-6-20(11-16)25(31)33-21-9-7-19(8-10-21)14-27-29-23(30)15-32-24-22(13-26)17(2)12-18(3)28-24/h4-12,14H,15H2,1-3H3,(H,29,30)/b27-14+

InChI Key

KCEINPXKTWXESL-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C(=CC(=N3)C)C)C#N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C(=CC(=N3)C)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.